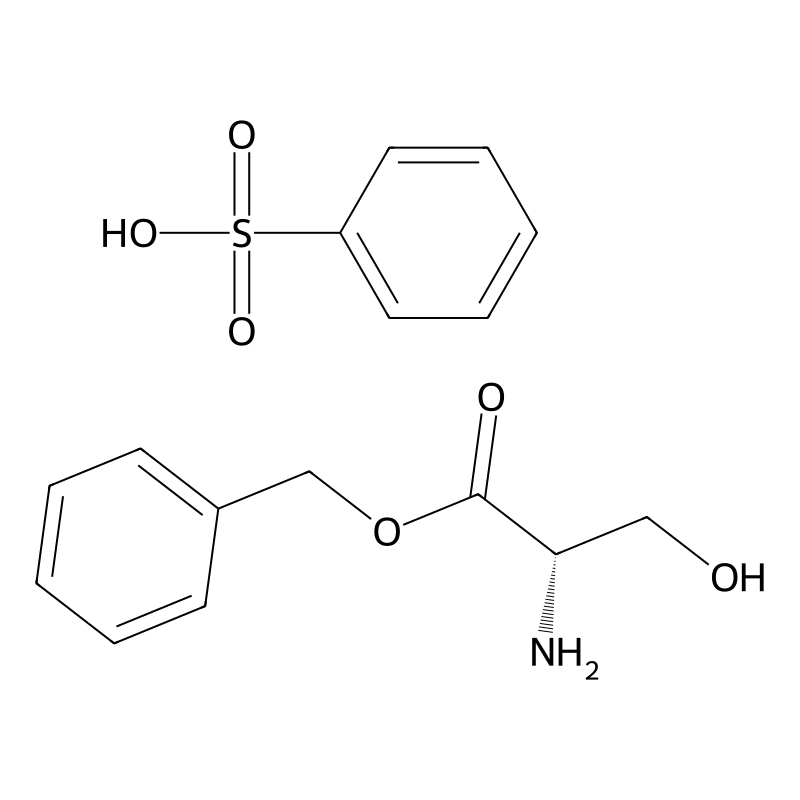

L-Serine benzyl ester benzenesulfonate (salt)

Content Navigation

Traditional L-Ser-OBn·HCl is hygroscopic, leading to stoichiometric errors and quenched coupling reagents. The besylate salt solves this:

- Non-hygroscopic, crystalline solid for precise weighing.

- High solubility in DCM/DMF for homogeneous coupling.

- Stable for selective serine O-functionalization.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

L-Serine benzyl ester benzenesulfonate (CAS 3695-68-9) is a highly crystalline, C-terminally protected amino acid salt utilized extensively as a foundational building block in peptide synthesis and pharmaceutical manufacturing. By masking the carboxyl group as a benzyl (Bzl) ester and stabilizing the primary amine with a benzenesulfonate (besylate) counterion, this compound provides an orthogonally addressable intermediate. The besylate salt form is specifically engineered to deliver superior handling characteristics, thermal stability, and optimized solubility profiles in organic solvents, making it a preferred precursor for both solution-phase and solid-phase peptide coupling workflows compared to standard free bases or simple halide salts.

Procurement Fit

Salt-form identity specified

Benzenesulfonate governs crystallinity and handling

Solution-phase peptide synthesis

Carboxyl protection with benzyl ester group

Ambient storage workflow

Room-temperature desiccated storage context

Substituting the benzenesulfonate salt with the more ubiquitous L-Serine benzyl ester hydrochloride (CAS 60022-62-0) introduces significant processability and handling risks. Hydrochloride salts of amino acid benzyl esters are typically highly water-soluble but exhibit restricted solubility in the aprotic organic solvents (such as DCM or DMF) required for standard peptide coupling reactions . Furthermore, HCl salts are notoriously hygroscopic, absorbing atmospheric moisture that can skew stoichiometric weighing and actively quench moisture-sensitive coupling reagents like DCC or EDC. In contrast, the besylate salt is synthesized directly via azeotropic distillation, yielding a non-hygroscopic, highly pure crystalline solid that ensures kinetic homogeneity and stoichiometric precision during industrial scale-up.

Substitution Risk

Synthesis Yield and Crystalline Purity

The benzenesulfonate salt is synthesized directly via Dean-Stark azeotropic distillation using benzenesulfonic acid as both the catalyst and salt-former, achieving isolated yields exceeding 85% after simple recrystallization in hot ethanol . In contrast, generating the hydrochloride salt requires secondary salt exchange or the use of corrosive gaseous HCl, which often results in lower initial purity and necessitates more complex, solvent-intensive downstream purification steps .

| Evidence Dimension | Synthesis Yield and Purification Efficiency |

| Target Compound Data | >85% yield, direct crystallization from ethanol |

| Comparator Or Baseline | L-Serine benzyl ester hydrochloride (requires secondary HCl treatment, lower direct purity) |

| Quantified Difference | Elimination of secondary salt-exchange steps with >85% single-step yield |

| Conditions | Dean-Stark esterification in benzene/toluene |

Streamlines procurement by providing a highly pure, directly crystallizable precursor that minimizes downstream purification bottlenecks and batch-to-batch variability.

Synthesis route and handling context may differ

Stability data to verify

Organic Solvent Solubility for Peptide Coupling

The bulky, lipophilic benzenesulfonate counterion significantly enhances the compound's solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are standard for peptide coupling. Conversely, the L-Serine benzyl ester hydrochloride salt is highly soluble in water but exhibits poor solubility in these organic media, often requiring pre-neutralization with a tertiary amine (e.g., DIEA) which can lead to premature side reactions or incomplete dissolution .

| Evidence Dimension | Organic Solvent Compatibility |

| Target Compound Data | High solubility in DCM/DMF without pre-neutralization |

| Comparator Or Baseline | L-Serine benzyl ester hydrochloride (water-soluble, poor organic solubility) |

| Quantified Difference | Enables homogeneous reaction conditions in aprotic solvents |

| Conditions | Standard peptide coupling conditions (e.g., DCM/DMF at room temperature) |

Ensures homogeneous reaction kinetics during complex peptide synthesis, maximizing coupling efficiency and minimizing unreacted starting materials.

Storage and handling workflow context

Supplier-recommended conditions

Moisture Stability and Stoichiometric Precision

L-Serine benzyl ester benzenesulfonate forms a highly stable, non-hygroscopic crystalline matrix that resists atmospheric moisture absorption during storage and benchtop handling. By contrast, amino acid hydrochloride salts are frequently hygroscopic, which not only alters the effective molecular weight—leading to stoichiometric errors—but also introduces trace water that can hydrolyze sensitive coupling reagents like carbodiimides (EDC/DCC) .

| Evidence Dimension | Hygroscopicity and Handling Stability |

| Target Compound Data | Non-hygroscopic, stable crystalline solid |

| Comparator Or Baseline | Hydrochloride salts (prone to moisture absorption) |

| Quantified Difference | Prevents moisture-induced stoichiometric drift and reagent quenching |

| Conditions | Ambient benchtop weighing and storage |

Prevents stoichiometric errors and moisture-induced coupling failures, ensuring high reproducibility in industrial scale-up.

Protecting-group and ester selection context

Specific enzyme and medium conditions

Solution-Phase Complex Peptide Synthesis

Due to its superior solubility in aprotic organic solvents (DCM, DMF) compared to the hydrochloride salt, this besylate salt is the preferred precursor for solution-phase peptide synthesis (SPPS). It ensures homogeneous coupling kinetics, which is critical when synthesizing short to medium-length peptides where precipitation of intermediates must be avoided .

Macrocyclic Antagonist Production

The high crystalline purity and non-hygroscopic nature of the benzenesulfonate salt make it an ideal stable intermediate for the large-scale synthesis of complex macrocyclic compounds, such as motilin receptor antagonists. Its precise stoichiometry prevents the introduction of trace moisture that could derail moisture-sensitive macrocyclization steps [1].

Orthogonally Protected O-Alkylation Precursor

With the carboxyl group protected by a benzyl ester and the amine stabilized as a besylate salt, the free hydroxyl group of the serine side chain can be selectively targeted for O-alkylation or O-acylation. The stability of the besylate salt during these transformations ensures higher yields of modified serine derivatives compared to using the more labile free base or moisture-prone HCl salt .

Application Fit Matrix

Explore Compound Types